molecular formula C10H11Cl3 B12555367 Benzene, 1-chloro-4-(3,3-dichlorobutyl)- CAS No. 147288-21-9

Benzene, 1-chloro-4-(3,3-dichlorobutyl)-

Cat. No.: B12555367
CAS No.: 147288-21-9
M. Wt: 237.5 g/mol
InChI Key: VGEVQCOZYSLJMV-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-4-(3,3-dichlorobutyl)-, is a chlorinated aromatic compound characterized by a benzene ring substituted with a chlorine atom at the 1-position and a 3,3-dichlorobutyl chain at the 4-position. Chlorinated benzenes are widely used in organic synthesis, agrochemicals, and pharmaceuticals, with their reactivity and toxicity heavily influenced by substituent patterns .

Properties

CAS No.

147288-21-9

Molecular Formula

C10H11Cl3

Molecular Weight

237.5 g/mol

IUPAC Name

1-chloro-4-(3,3-dichlorobutyl)benzene

InChI

InChI=1S/C10H11Cl3/c1-10(12,13)7-6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3

InChI Key

VGEVQCOZYSLJMV-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-(3,3-dichlorobutyl)- typically involves the chlorination of 4-(3,3-dichlorobutyl)benzene. This can be achieved through electrophilic aromatic substitution reactions, where benzene undergoes chlorination in the presence of a chlorine source and a catalyst, such as ferric chloride (FeCl3) or aluminum chloride (AlCl3) .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity.

Types of Reactions:

    Oxidation: Benzene, 1-chloro-4-(3,3-dichlorobutyl)- can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles like OH-, NH2, under basic or neutral conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Benzene, 1-chloro-4-(3,3-dichlorobutyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of chlorinated compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-(3,3-dichlorobutyl)- involves its interaction with molecular targets through its electrophilic and nucleophilic sites. The chlorine atoms and the benzene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and molecular targets depend on the context of its application, such as in chemical synthesis or biological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Benzene, 1-chloro-4-(3,3-dichlorobutyl)-, and its analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
Benzene, 1-chloro-4-(3,3-dichlorobutyl)- C₁₀H₁₁Cl₃ 237.55 Not provided High chlorine density; likely lipophilic and persistent in environmental matrices.
1-Chloro-4-(chloromethyl)benzene C₇H₆Cl₂ 161.03 Not provided Simpler structure; endocrine-disrupting effects observed in rats .
Benzene, (4-chlorobutyl) C₁₀H₁₃Cl 168.66 4830-93-7 Linear chlorobutyl chain; used as an intermediate in organic synthesis .
1-Chloro-4-(3-chloropropynyl)benzene C₉H₆Cl₂ 185.05 41412-82-2 Alkyne functionality enhances reactivity for cross-coupling reactions .
1,1′-Buta-1,3-diene-diylbis(4-chlorobenzene) C₁₆H₁₂Cl₂ 283.18 92854-06-3 Conjugated diene system; potential use in polymer chemistry .
1-Chloro-4-(trifluoromethyl)benzene C₇H₄ClF₃ 180.56 Not provided Electron-withdrawing CF₃ group; used in computational chemistry models .

Structural and Functional Differences

Chlorine Substitution Patterns

  • Target Compound : The 3,3-dichlorobutyl group introduces steric hindrance and increased lipophilicity compared to simpler analogs like 1-chloro-4-(chloromethyl)benzene. The additional chlorine atoms may enhance environmental persistence but reduce metabolic degradation rates.
  • Chlorobutyl vs. Chloropropynyl : The 3-chloropropynyl group (C≡C-Cl) in 1-chloro-4-(3-chloropropynyl)benzene enables alkyne-specific reactions, such as click chemistry, unlike the saturated chlorobutyl chain in the target compound .

Toxicological and Environmental Profiles

  • Endocrine Effects : 1-Chloro-4-(chloromethyl)benzene demonstrated endocrine-mediated toxicity in rats, suggesting that chlorine substitution at the benzylic position may exacerbate biological activity .

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